6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one
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Overview
Description
6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics
Mechanism of Action
The mechanism of action of 6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and heterocyclic compounds with similar structural motifs. Examples include:
- 4-hydroxy-2-quinolones
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .
Uniqueness
What sets 6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-methoxy-8,11,11-trimethyl-9-phenyl-1,9-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-10-one |
InChI |
InChI=1S/C20H22N2O2/c1-19(2)13-20(3)16-12-15(24-4)10-11-17(16)22(19)18(23)21(20)14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
KEKXZHWWNWDHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C3=C(N1C(=O)N2C4=CC=CC=C4)C=CC(=C3)OC)C)C |
Origin of Product |
United States |
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